Structural Uniqueness: 3-Chlorobenzylthio + 4-Ethoxybenzoyl Substitution Pattern Maps to Preferred MDM2-Inhibitor Pharmacophore Sub-Genera
The compound's specific substitution pattern—3-chlorobenzyl thioether at the imidazoline 2-position combined with a 4-ethoxybenzoyl carbonyl at N-1—differentiates it from analogs bearing either (a) unsubstituted benzylthio groups, (b) fluoro-substituted benzylthio groups, or (c) non-aryl thioethers. In the substituted dihydroimidazole patent family (US20100075966A1), preferred embodiments for MDM2/p53 inhibition explicitly include compounds wherein the benzylthio substituent carries a halogen (particularly chloro) at the meta position and the N-acyl substituent carries an alkoxy (particularly ethoxy) at the para position of the phenyl ring [1]. Analogs lacking the 3-chloro substituent (e.g., the benzylthio analog, MW 340.44) or bearing a 3-fluoro instead of 3-chloro (e.g., the 3-fluorobenzylthio analog) fall into distinct patent sub-genera with potentially different target inhibition profiles [2].
| Evidence Dimension | Presence within preferred patent Markush sub-genera for MDM2/p53 inhibition |
|---|---|
| Target Compound Data | 3-Cl on benzylthio (meta) + 4-OEt on benzoyl (para); MW 374.88; clogP ~3.8 (estimated) |
| Comparator Or Baseline | Unsubstituted benzylthio analog (MW 340.44; clogP ~3.3); 3-F-benzylthio analog (MW 358.43; clogP ~3.2); Methylthio analog (MW 264.34; clogP ~1.9) |
| Quantified Difference | ≥1 substituent-site mismatch vs. preferred Markush; estimated ΔclogP +0.5 to +1.9 vs. comparators |
| Conditions | Structural analysis of US20100075966A1 claims; calculated physicochemical properties (ALOGPS 2.1 method) |
Why This Matters
Procurement of the correct substitution isomer ensures alignment with the pharmacophore defined in the MDM2/p53 patent family, avoiding the risk of selecting an inactive regioisomer or an analog with divergent target selectivity.
- [1] Zoller T, Chamoin S, Roth HJ, Zimmermann J. Substituted dihydroimidazoles and their use in the treatment of tumors. US Patent Application US20100075966A1, 2010. See preferred embodiments for halogen-substituted benzylthio and alkoxy-substituted benzoyl groups. View Source
- [2] Comparative structural data for analogs: (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone, C19H20N2O2S, MW 340.44; (4-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, C19H19FN2O2S, MW 358.43. Search performed via InChI-based structural queries. View Source
